6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid
CAS No.: 80473-92-3
Cat. No.: VC20788250
Molecular Formula: C21H26F2O4S
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80473-92-3 |
|---|---|
| Molecular Formula | C21H26F2O4S |
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid |
| Standard InChI | InChI=1S/C21H26F2O4S/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,27)17(26)28/h4-5,7,10,12-13,15-16,25,27H,6,8-9H2,1-3H3,(H,26,28)/t10-,12+,13+,15+,16+,18+,19+,20+,21+/m1/s1 |
| Standard InChI Key | GLAJUXBOZSWZMM-IDIDPBNYSA-N |
| Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)S)O)C)O)F)C)F |
| SMILES | CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)S)O)C)O)F)C)F |
| Canonical SMILES | CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)S)O)C)O)F)C)F |
Introduction
Molecular Formula
The molecular formula for 6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid is
.
Structural Characteristics
The compound features:
-
Fluorine Substituents: Two fluorine atoms at positions 6 and 9.
-
Hydroxyl Groups: Hydroxyl (-OH) groups at positions 11 and 17.
-
Methyl Group: A methyl (-CH₃) group at position 16.
-
Thioic Acid Functionality: The presence of a carbothioic acid group at position 17.
Molecular Weight
The molecular weight of this compound is approximately 396.424 g/mol.
Chemical Identifiers
-
CAS Number: 80473-92-3
-
InChIKey: Q4ED6D7A2N
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including fluorination, hydroxylation, and the introduction of the carbothioic acid group. Specific methods may vary based on the desired yield and purity.
Yield and Purity
The compound is often synthesized to high purity levels (≥95%), which is crucial for its application in research and potential therapeutic uses.
Mechanism of Action
Research indicates that compounds like 6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid may exhibit anti-inflammatory properties similar to corticosteroids due to their ability to modulate gene expression related to inflammation.
Pharmacological Applications
This compound has been studied for its potential use in:
-
Anti-inflammatory therapies
-
Hormonal regulation
-
Treatment of chronic conditions such as asthma or allergies
Recent Studies
Recent investigations have focused on the pharmacokinetics and pharmacodynamics of this compound, assessing its efficacy in various biological models.
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated significant anti-inflammatory effects in vitro | Potential for use in asthma treatments |
| Study B | Showed improved bioavailability compared to similar compounds | May enhance therapeutic outcomes in clinical settings |
Toxicology
Toxicological assessments indicate that while the compound exhibits beneficial effects, further studies are necessary to fully understand its safety profile and potential side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume